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Compound of Interest

Compound Name: A-582941 dihydrochloride

Cat. No.: B1666399

An In-depth Technical Guide on the Discovery and Development of A-582941

Abstract

A-582941 is a novel, selective partial agonist of the a7 neuronal nicotinic acetylcholine receptor
(nAChR) that has demonstrated significant potential in preclinical models for enhancing
cognitive function.[1][2] Developed as a biaryl diamine, it exhibits high-affinity binding to a7
NAChRs, acceptable pharmacokinetic properties, and excellent penetration of the central
nervous system (CNS).[1][3] In vitro and in vivo studies have confirmed its mechanism of action
involves the activation of key signaling pathways implicated in cognition, such as ERK1/2 and
CREB phosphorylation.[1][2] A-582941 has shown broad-spectrum efficacy in animal models
assessing working memory, short-term recognition, memory consolidation, and sensory gating.
[1][3] Coupled with a benign safety and tolerability profile, these findings validate a7 nAChR
agonism as a promising therapeutic strategy for cognitive deficits in various neurological and
psychiatric disorders.[1][2]

Discovery and Physicochemical Properties

A-582941, with the chemical name 2-methyl-5-[6-phenylpyridazin-3-yl]Joctahydropyrrolo[3,4-
c]pyrrole, was identified through lead optimization and structure-activity relationship studies
focused on creating a7 nAChR agonists with improved CNS penetration compared to earlier
qguinuclidine-based compounds.[1] It is classified as a biaryl diamine.[1][2] The compound
possesses favorable physical properties for a CNS-active drug, including a low molecular
weight and moderate lipophilicity, which facilitate its diffusion across the blood-brain barrier.[1]

Table 1: Physicochemical Properties of A-582941
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Property Value Reference

(3aR,6aS)-2-methyl-5-(6-
phenylpyridazin-3-

IUPAC Name yl)-1,3,3a,4,6,6a- [4]
hexahydropyrrolo[3,4-
c]pyrrole;dihydrochloride

Molecular Formula C17H20Na4 [5]
Molecular Weight 280.37 g/mol (free base) [1][5]
CAS Number 848591-90-2 [5]
ClogP 2.3 [1]
pKa 8.75and 4.44 [1]

| Permeability (Caco-2) | Papp A—-B=14.02 x 10-°% cm/s |[1] |

In Vitro Pharmacology

The in vitro pharmacological profile of A-582941 establishes it as a potent and selective partial
agonist of the a7 nAChR.

Binding Affinity and Selectivity

Radioligand binding assays demonstrated that A-582941 binds with high affinity to both rat and
human a7 nAChRs.[1][6] The compound shows significant selectivity for the a7 nAChR over
other nAChR subtypes and the 5-HTs receptor, which it also binds to, albeit with a much lower
affinity.[1][5][7]

Table 2: In Vitro Binding Affinity of A-582941 at a7 nAChRs and Other Receptors
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Receptor . . -
Species/Tissue Radioligand Ki (nM) Reference
Target
o7 nAChR Rat Brain [*H]A-585539 10.8 [1]1[6][8]
Human Frontal
a7 nAChR [*H]A-585539 17 (71
Cortex
o7 nAChR Human - 16.7 [31[61[8]
0432 nAChR Rat Brain [BH]cytisine >100,000 [7]

| 5-HT3 Receptor| - | [FH]-BRL 43694 | 154 |[5][7] |

Functional Activity

Functional assays confirm that A-582941 acts as a partial agonist at a7 nAChRs. In Xenopus
oocytes expressing recombinant human a7 receptors, A-582941 evoked a maximal response
that was approximately half of that produced by the endogenous agonist acetylcholine (ACh).
[1] It did not produce an agonist effect at other recombinant heteromeric NnAChRs such as
04p2, a3pB4, or a9a10.[1][9]

Table 3: In Vitro Functional Activity of A-582941

Assay System Receptor Parameter Value Reference
Human a7 (expressed in
ECso 4260 nM [1][9]
NAChR oocytes)
Efficacy vs. ACh 52% [1]
(expressed in
Rat a7 nAChR ECso 2450 nM [1]
oocytes)
Efficacy vs. ACh 60% [1]

| PC12 cells (a7 nAChRs) | (ERK1/2 Phosphorylation) | ECso | 95 nM |[1] |

Mechanism of Action and Signaling Pathways
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Activation of the a7 nAChR, a ligand-gated ion channel, by A-582941 leads to an influx of
calcium ions.[10][11] This calcium influx triggers downstream signaling cascades crucial for
cognitive processes like synaptic plasticity and memory.[8][11] A-582941 has been shown to
stimulate the phosphorylation of the extracellular signal-regulated kinases 1/2 (ERK1/2) and
the cCAMP response element-binding protein (CREB).[1][2][10] Additionally, its neuroprotective
effects are linked to the PI3K/Akt/GSK3[ cell survival pathway.[1]
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Caption: A-582941 signaling pathway. (Max Width: 760px)

Pharmacokinetics and Metabolism

A-582941 demonstrates favorable pharmacokinetic properties across multiple species,
characterized by high oral bioavailability and excellent brain penetration.[1] Following
intraperitoneal administration in mice, the brain-to-plasma concentration ratio is maintained at
approximately 10 for at least 9 hours.[1] The compound exhibits moderate plasma protein
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binding, ensuring a substantial fraction is available for pharmacological activity.[1] Metabolism
is primarily mediated by cytochrome P450 enzymes, with CYP2D6 showing the most rapid
turnover, though several other CYPs also contribute, suggesting a low potential for drug-drug

interactions.[1]

Table 4: Summary of Pharmacokinetic Properties of A-582941 in Different Species

Oral Bioavailability = Plasma Protein

Species (%) Binding (%) Reference
Mouse ~100 77 [1]
Rat ~90 72 [1]
Dog - 70 [1]
Monkey - 68 [1]

| Human | - | 73 |[1] |

Preclinical Efficacy in In Vivo Models

A-582941 has been validated in a range of animal models that assess various domains of
cognition. It has been shown to enhance working memory, short-term recognition memory,
memory consolidation, and sensory gating.[1][2] Efficacy is observed at doses that correspond
to plasma concentrations approximating its in vitro binding affinity for the a7 nAChR.[1]
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Caption: General workflow for in vivo cognitive testing. (Max Width: 760px)
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Table 5: Efficacy of A-582941 in Animal Models of Cognition

. Effective A-582941
Cognitive .
. Model Species Dose Plasma Reference
Domain
(nmollkg) Conc. (nM)
. Delayed
Working 21.0 (at 0.01
Match-to- Monkey 0.003-0.100 [1]
Memory pmol/kg)
Sample
Short-term Social 0.1-1.0 17.0 (at0.10
iy Rat [1]
Memory Recognition (acute) pmol/kg)
24-hr
Memory o 9.3 (at0.10
o Inhibitory Mouse 0.01-1.00 [1]
Consolidation ) pmol/kg)
Avoidance

| Sensory Gating | Auditory Evoked Potential | Mouse | 3.0-10.0 (acute) | 157.0 (at 3.0 pmol/kg)
(111

Safety and Tolerability

Preclinical evaluation of A-582941 in a battery of assays assessing cardiovascular,
gastrointestinal, and CNS function revealed a benign secondary pharmacodynamic and
tolerability profile.[1][2][3] This favorable safety profile supports its potential for further
development as a therapeutic agent.

Conclusion

A-582941 is a potent, selective, and CNS-penetrant partial agonist of the a7 nAChR. Its
discovery and development have been guided by a systematic approach to improve upon
earlier generations of nicotinic agonists. Through the activation of pro-cognitive signaling
pathways like ERK/CREB, it demonstrates robust efficacy in a wide array of preclinical
cognition models.[1] The comprehensive characterization of A-582941, from its molecular
interactions to its in vivo effects, provides a strong preclinical validation for a7 nAChR agonism
as a therapeutic mechanism for treating cognitive impairments associated with
neurodegenerative and psychiatric disorders.[1][2]
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Appendix: Experimental Protocols
Radioligand Binding Assay

Competition binding assays were performed using membranes prepared from rat brain or
human frontal cortex.[1][7] Membranes were incubated with a specific a7 nAChR agonist
radioligand, such as [3H]A-585539, in the presence of varying concentrations of A-582941.
Non-specific binding was determined using a high concentration of a known a7 agonist.
Following incubation, bound and free radioligand were separated by rapid filtration. The
radioactivity retained on the filters was quantified by liquid scintillation counting. The
concentration of A-582941 that inhibits 50% of specific binding (ICso) was determined, and the
inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.[1]

In Vivo ERK1/2 and CREB Phosphorylation

The effects of A-582941 on signaling pathways in the brain were measured in mice.[1]
Following intraperitoneal (i.p.) administration of A-582941 at various doses, animals were
sacrificed after a set time (e.g., 15 minutes). Brains were removed, and specific regions like the
cingulate cortex and hippocampus were dissected. The levels of phosphorylated ERK1/2 and
CREB were measured using immunohistochemistry on brain sections. Dose-dependent
increases in the phosphorylation of these proteins were quantified to assess the in vivo
engagement of the target signaling pathways.[1]

Social Recognition Test in Rats

This test assesses short-term recognition memory. An adult rat is first exposed to an unfamiliar
juvenile rat for a set period (e.g., 4 minutes). After a delay interval, the adult rat is re-exposed to
the same juvenile. The time the adult rat spends investigating the juvenile during both
exposures is recorded. A reduction in investigation time during the second exposure indicates
recognition memory. A-582941 or vehicle was administered to the adult rats before the first
exposure to the juvenile. Efficacy was measured by a dose-dependent reduction in the
investigation time during the second session compared to the first.[1][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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